An In-Depth Technical Guide to the Spectral Properties of N-Methyl-N'-(hydroxy-PEG2)-Cy5
An In-Depth Technical Guide to the Spectral Properties of N-Methyl-N'-(hydroxy-PEG2)-Cy5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core spectral properties of N-Methyl-N'-(hydroxy-PEG2)-Cy5, a pegylated cyanine (B1664457) 5 (Cy5) fluorescent dye. The inclusion of a polyethylene (B3416737) glycol (PEG) linker enhances the hydrophilicity of the Cy5 core, which can improve its solubility in aqueous solutions and reduce non-specific binding in biological applications.[1][2] This document is intended to provide researchers, scientists, and drug development professionals with the essential data and methodologies for the effective use of this fluorophore.
Core Spectroscopic Data
The photophysical characteristics of N-Methyl-N'-(hydroxy-PEG2)-Cy5 are primarily determined by its Cy5 core, which fluoresces in the far-red region of the electromagnetic spectrum.[2] This spectral region is advantageous for biological imaging applications due to lower autofluorescence from endogenous cellular components.[3]
The addition of PEG linkers can influence the spectroscopic properties of the dye. While enhancing water solubility, it may also affect the molar extinction coefficient and quantum yield when compared to non-pegylated Cy5.[4] Below is a summary of the available quantitative data for N-Methyl-N'-(hydroxy-PEG2)-Cy5 and related Cy5 dyes for comparison. It is important to note the variability in reported values, and for applications requiring high precision, independent characterization is recommended.[1][4]
| Spectroscopic Property | N-Methyl-N'-(hydroxy-PEG2)-Cy5 | Standard Cy5 / Sulfo-Cy5 NHS Ester |
| Excitation Maximum (λex) | 649 nm[2][5][6] | ~646 - 651 nm[1][7][8] |
| Emission Maximum (λem) | 667 nm[2][5][6] | ~662 - 671 nm[1][4][7] |
| Molar Extinction Coefficient (ε) | ~107,000 M⁻¹cm⁻¹[1] | ~250,000 - 271,000 M⁻¹cm⁻¹[1][9] |
| Quantum Yield (Φ) | Not explicitly reported; a similar PEGylated Cy5 derivative has a reported Φ of 0.07.[4] | ~0.2 - 0.28[2][9][10] |
| Recommended Laser Line | 633 nm or 647 nm[1] | 633 nm or 647 nm[1] |
| Solubility | Water, DMSO, DMF, DCM[1] | Good in DMSO and DMF; sulfonated forms are water-soluble.[1][9] |
Experimental Protocols
Determination of Absorbance Spectrum and Molar Extinction Coefficient
This protocol outlines the procedure for measuring the absorbance spectrum of N-Methyl-N'-(hydroxy-PEG2)-Cy5 to determine its maximum absorbance wavelength (λmax) and molar extinction coefficient (ε).
Materials and Equipment:
-
N-Methyl-N'-(hydroxy-PEG2)-Cy5
-
Spectroscopy-grade solvent (e.g., phosphate-buffered saline (PBS), DMSO)
-
UV-Vis spectrophotometer
-
1 cm path length quartz cuvettes
-
Calibrated pipettes and volumetric flasks
-
Analytical balance
Procedure:
-
Stock Solution Preparation: Accurately weigh a small amount of the dye and dissolve it in a suitable solvent to create a concentrated stock solution of known concentration.[4]
-
Working Solution Preparation: Prepare a series of dilutions from the stock solution in the desired experimental buffer. The final concentrations should yield absorbance values between 0.1 and 1.0 at the λmax to ensure adherence to the Beer-Lambert law.[1]
-
Spectrophotometer Setup: Power on the spectrophotometer and allow the lamp to stabilize as per the manufacturer's guidelines. Set the wavelength scan range from approximately 400 nm to 800 nm.[1]
-
Blank Measurement: Fill a quartz cuvette with the same solvent used for the dilutions to serve as a blank. Record a baseline spectrum to subtract the absorbance of the solvent and the cuvette.[1]
-
Sample Measurement: Measure the absorbance spectrum for each dilution.
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax) from the spectra.
-
Plot absorbance at λmax versus molar concentration.
-
The molar extinction coefficient (ε) is determined from the slope of the resulting linear regression line, according to the Beer-Lambert law (A = εcl), where 'A' is absorbance, 'c' is the molar concentration, and 'l' is the path length (typically 1 cm).[4]
-
Caption: Workflow for Molar Extinction Coefficient Determination.
Determination of Fluorescence Excitation and Emission Spectra
This protocol provides a general method for measuring the fluorescence spectra of N-Methyl-N'-(hydroxy-PEG2)-Cy5.
Materials and Equipment:
-
N-Methyl-N'-(hydroxy-PEG2)-Cy5
-
Spectroscopy-grade solvent (e.g., PBS, DMSO)
-
Spectrofluorometer
-
Quartz cuvettes
Procedure:
-
Sample Preparation: Prepare a dilute solution of the dye in the desired buffer. The final absorbance at the excitation maximum should be below 0.1 to prevent inner filter effects.[2]
-
Emission Spectrum Measurement:
-
Excitation Spectrum Measurement:
-
Data Analysis: Plot fluorescence intensity as a function of wavelength to visualize the excitation and emission spectra.[2]
Caption: Jablonski Diagram Illustrating Fluorescence.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. benchchem.com [benchchem.com]
- 5. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 6. N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5 | CAS:2107273-12-9 | AxisPharm [axispharm.com]
- 7. Sulfo-Cyanine5 NHS ester | AxisPharm [axispharm.com]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. Sulfo-Cyanine 5 NHS ester (A270297) | Antibodies.com [antibodies.com]
- 10. Cyanine5 Dye, Cy5 Fluorophore, Cy5 Dye | AxisPharm [axispharm.com]
